REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])[O-].[K+].[K+].CO>CN(C=O)C.C(Cl)Cl>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:12][C:9]2[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
bis-mesylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PEG-400
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WASH
|
Details
|
washed with 1M aqueous sodium hydroxide (200 ml), water (200 ml) and brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a light brown syrup
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)OC1=CC=C(C=C1)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |